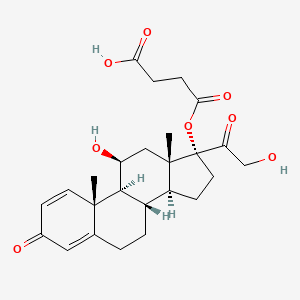
Prednisolone 17-hemisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone 17-hemisuccinate is a useful research compound. Its molecular formula is C25H32O8 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Indications:
Prednisolone 17-hemisuccinate is indicated for several medical conditions, including:
- Anaphylaxis: It is used to manage severe allergic reactions by reducing inflammation and suppressing the immune response.
- Asthma: The compound helps in controlling acute asthma exacerbations by reducing airway inflammation.
- Edema: It is effective in treating edema associated with various conditions, including nephrotic syndrome.
- Organ Rejection: Used in transplant patients to prevent organ rejection by suppressing the immune response against the transplanted organ.
- Autoimmune Disorders: It plays a role in managing autoimmune conditions such as lupus and rheumatoid arthritis.
Pharmacological Properties
Mechanism of Action:
this compound exerts its effects primarily through glucocorticoid receptor activation, leading to:
- Inhibition of pro-inflammatory cytokines.
- Suppression of immune cell proliferation.
- Reduction of vascular permeability, which decreases edema.
Pharmacokinetics:
The pharmacokinetic profile of this compound allows for rapid absorption and onset of action, making it suitable for acute situations where immediate intervention is necessary.
Analytical Methods for Assessment
Recent studies have developed analytical techniques to quantify this compound in pharmaceutical preparations. A validated High-Performance Liquid Chromatography (HPLC) method has been established, demonstrating high sensitivity and specificity for this compound.
Table 1: HPLC Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity | R² > 0.999 |
| Repeatability (RSD%) | ≤ 3.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 25 |
This method allows for accurate determination of prednisolone levels in various formulations, ensuring quality control in pharmaceutical manufacturing.
Case Studies and Research Findings
Several case studies highlight the efficacy and safety of this compound in clinical settings:
- Case Study on Asthma Management: A clinical trial demonstrated that patients receiving this compound showed significant improvement in lung function and reduction in asthma symptoms compared to those on placebo.
- Organ Transplantation: In a cohort study involving kidney transplant recipients, the use of this compound significantly reduced the incidence of acute rejection episodes without increasing adverse effects.
Future Directions and Research Opportunities
Ongoing research focuses on optimizing dosing regimens and exploring combination therapies that include this compound for enhanced therapeutic outcomes. Additionally, studies are investigating its potential applications in other inflammatory conditions and chronic diseases.
Eigenschaften
Molekularformel |
C25H32O8 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(27)11-14(23)3-4-16-17-8-10-25(19(29)13-26,33-21(32)6-5-20(30)31)24(17,2)12-18(28)22(16)23/h7,9,11,16-18,22,26,28H,3-6,8,10,12-13H2,1-2H3,(H,30,31)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
WUSLRIWRQWFDAV-CGVGKPPMSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)CCC(=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)CCC(=O)O)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















